molecular formula C33H34N2O3 B4327532 2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE

2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE

Cat. No.: B4327532
M. Wt: 506.6 g/mol
InChI Key: BXPCUESKWANCBN-UHFFFAOYSA-N
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Description

2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxy and benzamide moieties, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions. Substitution reactions often depend on the nature of the leaving group and the nucleophile or electrophile involved.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may lead to the formation of a phenol derivative, while reduction of the benzamide moiety may yield an amine derivative.

Scientific Research Applications

2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-isopropyl-5-methylphenoxy)methyl]phenylboronic acid
  • 2-(2-isopropyl-5-methylphenoxy)-2-methylpropanoic acid
  • 2-isopropyl-5-methyl-2-hexenal

Uniqueness

Compared to similar compounds, 2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-N-[2-(2-phenylethylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N2O3/c1-23(2)27-18-17-24(3)21-31(27)38-22-26-13-7-8-14-28(26)33(37)35-30-16-10-9-15-29(30)32(36)34-20-19-25-11-5-4-6-12-25/h4-18,21,23H,19-20,22H2,1-3H3,(H,34,36)(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPCUESKWANCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
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2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
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2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
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2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
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2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE
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2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE

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